2-(2,6-dimethylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
Description
2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group, a fluorophenyl group, and a pyridinyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Properties
Molecular Formula |
C22H21FN2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H21FN2O2/c1-16-6-5-7-17(2)22(16)27-15-21(26)25(20-8-3-4-13-24-20)14-18-9-11-19(23)12-10-18/h3-13H,14-15H2,1-2H3 |
InChI Key |
SUBKOHJLMQOIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,6-dimethylphenol with a suitable halogenated compound to form the phenoxy intermediate. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to form the fluorophenyl intermediate. Finally, the fluorophenyl intermediate is reacted with 2-pyridylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-DIMETHYLPHENOXY)-N-[(4-CHLOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a chlorine atom instead of fluorine.
2-(2,6-DIMETHYLPHENOXY)-N-[(4-BROMOPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2,6-DIMETHYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorine and bromine analogs, which may have different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
